molecular formula C18H15N3O5S B15140765 Glyoxalase I inhibitor 6

Glyoxalase I inhibitor 6

Cat. No.: B15140765
M. Wt: 385.4 g/mol
InChI Key: DXHDPHYZULAOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyoxalase I inhibitor 6 is a compound that inhibits the activity of the enzyme glyoxalase I. Glyoxalase I is a key enzyme in the glyoxalase system, which is responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of glyoxalase I has been studied for its potential therapeutic applications, particularly in cancer treatment, as it can lead to the accumulation of toxic metabolites in cancer cells, inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach involves the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by the synthesis of these compounds through organic reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the inhibitor with enhanced activity or stability, as well as byproducts that need to be separated and purified .

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26)

InChI Key

DXHDPHYZULAOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.